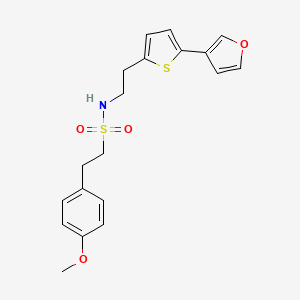![molecular formula C11H14N2O2 B2869679 4-[4-(Aminomethyl)phenyl]morpholin-3-one CAS No. 742073-18-3](/img/structure/B2869679.png)
4-[4-(Aminomethyl)phenyl]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[4-(Aminomethyl)phenyl]morpholin-3-one” is a chemical compound with the empirical formula C10H12N2O2 and a molecular weight of 192.21 . It is a key intermediate in the synthesis of rivaroxaban , a novel anticoagulant used for the prevention of venous thromboembolism in adult patients undergoing elective hip or knee replacement surgery .
Synthesis Analysis
The synthesis of “this compound” is described in several patents . The processes are described as simple, eco-friendly, cost-effective, reproducible, robust, and well-suited for industrial scale . A specific synthesis method involves the use of palladium on carbon in an autoclave with absolute ethanol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholinone ring attached to an aminomethyl phenyl group . The exact structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 192.21 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental measurements.Scientific Research Applications
Electronic Absorption Spectra and Derivatives
A study by Hepworth, Sawyer, and Hallas (1993) examined the electronic absorption spectra of Morpholine Green derivatives, highlighting the role of the morpholino group as an electron donor and its impact on absorption spectra. This research provides insights into the electronic properties of morpholine derivatives and their potential applications in dye and pigment chemistry (Hepworth, Sawyer, & Hallas, 1993).
Chiral Moderators in Synthesis
Kauffman et al. (2000) reported on the use of a morpholine derivative as a chiral moderator in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, showcasing the utility of morpholine derivatives in the synthesis of pharmacologically relevant compounds (Kauffman et al., 2000).
Antibacterial and Antitumor Activities
Research by Panneerselvam et al. (2005) focused on synthesizing Schiff bases of 4-(4-aminophenyl)-morpholine, which were evaluated for their antimicrobial activities. This study identified compounds with potent antimicrobial activity, indicating the potential of morpholine derivatives as antimicrobial agents (Panneerselvam et al., 2005).
Antitumor and Biological Activities
The synthesis and in vitro antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides were explored by Isakhanyan et al. (2016). This work aimed at finding biologically active compounds among a new series of tertiary aminoalkanols, testing them for antitumor activity (Isakhanyan et al., 2016).
Synthesis Techniques and Chemical Structures
A study by Guzyr et al. (2013) on the simple route to adducts of (amino)(aryl)carbene with phosphorus pentafluoride provided valuable insights into the synthesis techniques and chemical structures relevant to morpholine derivatives, showing their versatility in chemical synthesis (Guzyr et al., 2013).
Mechanism of Action
Target of Action
It is known to be an intermediate during the preparation of imidazothiazoles , which are protein kinase inhibitors . Protein kinases play a crucial role in cell signaling and are often targets for cancer treatment due to their involvement in cell growth and proliferation.
Mode of Action
Given its role as an intermediate in the synthesis of protein kinase inhibitors , it can be inferred that it may interact with protein kinases to inhibit their activity, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Result of Action
Given its role in the synthesis of protein kinase inhibitors , it can be inferred that its action could potentially result in the inhibition of protein kinases, disrupting cell signaling pathways and potentially leading to effects such as slowed cell growth or induced cell death, particularly in the context of cancer cells.
Safety and Hazards
Future Directions
As a key intermediate in the synthesis of rivaroxaban, “4-[4-(Aminomethyl)phenyl]morpholin-3-one” is of significant interest in the pharmaceutical industry . Future research may focus on developing more efficient and environmentally friendly methods for its synthesis, as well as exploring its potential uses in the synthesis of other bioactive compounds.
Properties
IUPAC Name |
4-[4-(aminomethyl)phenyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-7-9-1-3-10(4-2-9)13-5-6-15-8-11(13)14/h1-4H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLRVVXHGMMNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
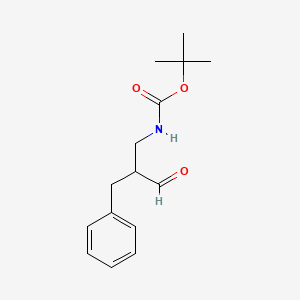
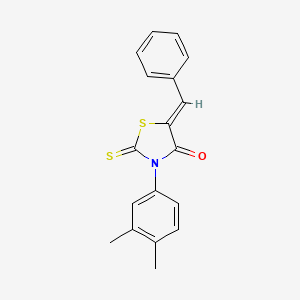
![2-(4-methoxyphenyl)-N-[(3-methoxythiolan-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B2869601.png)
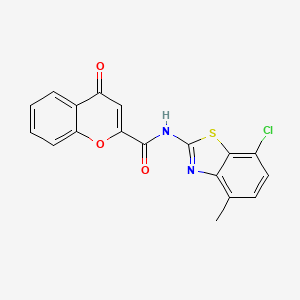


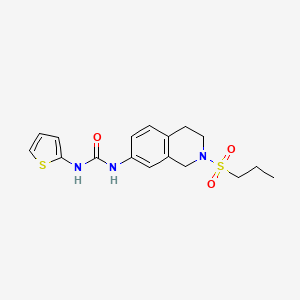
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2869608.png)

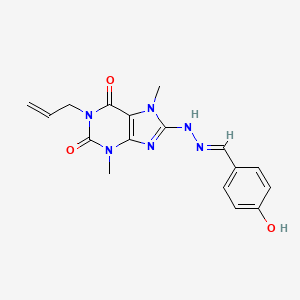
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetohydrazide](/img/structure/B2869616.png)
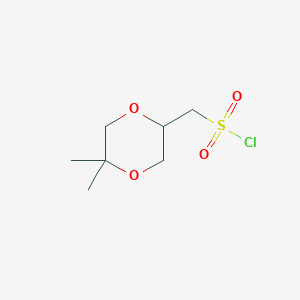
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2869618.png)
